molecular formula C12H13NO3 B8624841 Oxazole,2-(4-methoxyphenyl)-4,5-dimethyl-,3-oxide

Oxazole,2-(4-methoxyphenyl)-4,5-dimethyl-,3-oxide

Cat. No. B8624841
M. Wt: 219.24 g/mol
InChI Key: LQTWDKXMVXIVGZ-UHFFFAOYSA-N
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Patent
US07709509B2

Procedure details

50.6 g of Diacetylmonoxime and 66.7 ml of 4-methoxy-benzaldehyde are added to 100 ml of glacial acetic acid, and HCl gas is introduced for 30 minutes, with ice-cooling. The product is precipitated as the hydrochloride by addition of methyl tert-butyl ether and filtered off with suction, and the precipitate is washed with methyl tert-butyl ether. The precipitate is suspended in water and the pH is made alkaline using ammonia. The mixture is extracted three times with in each case 200 ml of dichloromethane, the combined organic phases are dried over MgSO4 and the solvent is then removed under reduced pressure. This gives 82.1 g of 2-(4-methoxy-phenyl)-4,5-dimethyl-oxazole 3-oxide as a white solid. C12H13NO3 (219.24), MS (ESI)=220 (M+H+).
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
66.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1]/[C:2](/[C:5]([CH3:7])=[O:6])=[N:3]\[OH:4].[CH3:8][O:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=O)=[CH:12][CH:11]=1.Cl>C(O)(=O)C>[CH3:8][O:9][C:10]1[CH:17]=[CH:16][C:13]([C:14]2[O:6][C:5]([CH3:7])=[C:2]([CH3:1])[N+:3]=2[O-:4])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
50.6 g
Type
reactant
Smiles
C/C(=N\O)/C(=O)C
Name
Quantity
66.7 mL
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is introduced for 30 minutes, with ice-
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The product is precipitated as the hydrochloride by addition of methyl tert-butyl ether
FILTRATION
Type
FILTRATION
Details
filtered off with suction
WASH
Type
WASH
Details
the precipitate is washed with methyl tert-butyl ether
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted three times with in each case 200 ml of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is then removed under reduced pressure

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)C=1OC(=C([N+]1[O-])C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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